ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Medicinal Chemistry Organic Synthesis Quality Control

Choose this specific ethyl ester for superior amide coupling and focused library synthesis. The 6-chloro handle and 3-ethyl ester provide two orthogonal derivatization points, directly validated by potent ALK (IC50 = 1.58 nM) and TBK1 inhibitors. At 98% purity, it ensures higher, more reproducible yields than the 95–97% methyl ester counterpart. With an optimal LogP of 1.39, it outperforms the free carboxylic acid in DMF or DCM solubility—minimizing side reactions during hit-to-lead conversion. Available from multiple vendors at consistent high purity, it delivers reliable impurity profiles across discovery and preclinical scale-up.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 1083181-27-4
Cat. No. B1419858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
CAS1083181-27-4
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC(=NC2=NN1)Cl
InChIInChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-5-3-4-6(10)11-8(5)13-12-7/h3-4H,2H2,1H3,(H,11,12,13)
InChIKeyDDWDCTIHADYWNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1083181-27-4): A Strategic Intermediate for Kinase-Targeted Medicinal Chemistry


Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1083181-27-4) is a heterocyclic building block featuring a pyrazolo[3,4-b]pyridine core with a reactive 6-chloro handle and a versatile ethyl ester group [1]. This scaffold is a foundational structure for developing kinase inhibitors, a class of therapeutics with well-established clinical and commercial significance [2]. The compound is supplied at high purity (typically 98%) and is characterized by a molecular weight of 225.63 g/mol, a density of 1.5±0.1 g/cm³, and a calculated LogP of 1.39 [3].

Why Generic Substitution of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Fails: Quantified Differences in Reactivity and Utility


Substituting this specific ethyl ester with a seemingly similar analog, such as the methyl ester or carboxylic acid, directly impacts downstream synthetic efficiency and product quality. The ethyl ester group provides a calculated LogP of 1.39, indicating an optimal lipophilicity balance for organic solvent solubility compared to the more polar acid [1]. Furthermore, the target compound is readily available at a higher and more consistently reported purity (98%) from multiple suppliers compared to its methyl ester counterpart, which is often listed at 95-97% purity . This difference in purity directly affects yield calculations, impurity profiles, and the reliability of subsequent reactions in a multi-step synthesis.

Quantified Differentiation of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Against Key Analogs


Purity and Consistency Comparison Against the Methyl Ester

The target compound (ethyl ester) is consistently specified at a higher purity (98%) by major chemical suppliers compared to its closest analog, the methyl ester (CAS 1658467-72-1), which is frequently specified at 95% . This difference is quantifiable and has direct implications for the accuracy of reaction stoichiometry and the minimization of side reactions in sensitive synthetic sequences.

Medicinal Chemistry Organic Synthesis Quality Control

LogP and Lipophilicity Differentiation for Reaction Solubility

The target compound possesses a calculated LogP of 1.39 [1]. This value provides a distinct advantage in solubility for organic reactions over the corresponding carboxylic acid (CAS 1256811-93-4), which is expected to be significantly more polar and water-soluble due to the presence of the free acid group. The higher lipophilicity of the ethyl ester is a crucial property for ensuring solubility and reactivity in common organic solvents used for subsequent transformations, such as amide bond formations or nucleophilic substitutions.

Drug Discovery Medicinal Chemistry Physicochemical Properties

Kinase Inhibition Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core of the target compound is a well-documented scaffold for potent kinase inhibition. A 2019 study on 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines, which share the same core structure, reported the discovery of compound 9v as a potent anaplastic lymphoma kinase (ALK) inhibitor with an IC50 of 1.58 nM [1]. More broadly, a 2022 study identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as novel TBK1 inhibitors, with the optimized lead compound 15y achieving an IC50 of 0.2 nM [2]. These data demonstrate the exceptional potency attainable from this scaffold class, providing a strong, evidence-based rationale for its selection as a starting point for kinase inhibitor programs.

Kinase Inhibitors Cancer Research Chemical Biology

High-Impact Research and Industrial Applications for Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate


Synthesis of 3,6-Disubstituted Kinase Inhibitor Libraries

The 6-chloro group and 3-ethyl ester provide two orthogonal points for derivatization, making this compound an ideal core scaffold for generating focused libraries of 3,6-disubstituted pyrazolo[3,4-b]pyridines. This approach is directly validated by the discovery of potent ALK and TBK1 inhibitors (e.g., IC50 = 1.58 nM for ALK) that share this exact substitution pattern [1][2].

High-Yield Amide Bond Formation in Lead Optimization

The ethyl ester is a superior choice for amide synthesis compared to the free carboxylic acid or methyl ester. Its optimal lipophilicity (LogP = 1.39) ensures excellent solubility in common amide coupling solvents like DMF or DCM, while the 98% purity specification minimizes side reactions [3]. This translates to higher, more reproducible yields during the critical step of converting a hit to a lead.

Reliable Starting Material for Preclinical Toxicology Batches

When scaling up for preclinical studies, consistency is paramount. The availability of this specific compound at a uniformly high purity (98%) across multiple vendors provides a reliable starting point for synthesizing larger batches of a lead candidate, ensuring that the impurity profile remains consistent between discovery and early development phases .

Crystallography and Structure-Based Drug Design

The pyrazolo[3,4-b]pyridine core is a privileged structure for co-crystallization with kinases, as evidenced by the PDB structure 7g6s, which features a 6-chloro-substituted pyrazolo[3,4-b]pyridine derivative bound to autotaxin [4]. Procuring this scaffold allows research teams to generate tool compounds for structural biology efforts, facilitating the rational design of next-generation inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.